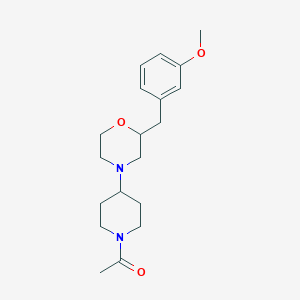
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a member of the morpholine family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine involves its binding to the μ-opioid receptor, which is a G protein-coupled receptor. This binding leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. These signaling pathways ultimately lead to the modulation of pain and reward pathways in the brain.
Biochemical and Physiological Effects:
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been shown to have a range of biochemical and physiological effects, including the modulation of pain and reward pathways in the brain. It has also been shown to have analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been shown to have reinforcing properties, which make it a potential candidate for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has several advantages for use in lab experiments, including its high affinity for the μ-opioid receptor and its ability to modulate pain and reward pathways in the brain. However, there are also limitations to its use, including its potential for abuse and its potential side effects.
Direcciones Futuras
There are several future directions for research on 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine, including the development of new analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its potential use in the treatment of pain and addiction. Finally, more studies are needed to investigate the potential side effects of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its potential for abuse.
In conclusion, 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine is a synthetic compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has a high affinity for the μ-opioid receptor and has been shown to modulate pain and reward pathways in the brain. While there are advantages to its use in lab experiments, there are also limitations, including its potential for abuse and side effects. Future research is needed to fully understand the potential of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine and its analogs for the treatment of pain and addiction.
Métodos De Síntesis
The synthesis of 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine involves several steps, including the reaction of 3-methoxybenzaldehyde with piperidine to form 4-(4-piperidinyl)-3-methoxybenzaldehyde. This intermediate is then reacted with morpholine in the presence of acetic anhydride to produce 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. 4-(1-acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine has also been studied for its potential use as a tool for studying the role of the μ-opioid receptor in addiction and other neuropsychiatric disorders.
Propiedades
IUPAC Name |
1-[4-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15(22)20-8-6-17(7-9-20)21-10-11-24-19(14-21)13-16-4-3-5-18(12-16)23-2/h3-5,12,17,19H,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVUGVWWKJURMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Acetyl-4-piperidinyl)-2-(3-methoxybenzyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6058712.png)



![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)

![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)
![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)
![methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6058764.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)

![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)